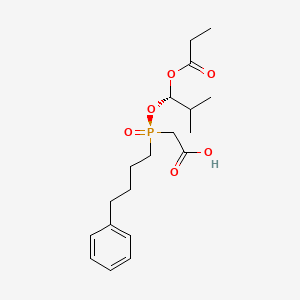

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Beschreibung

BenchChem offers high-quality Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHVPSAAFKIBID-AFMDSPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652296 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128948-00-5 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theoretical Impurity Profile of Fosinopril Sodium API: A Mechanistic Guide

This guide provides an in-depth mechanistic analysis of the impurity profile of Fosinopril Sodium. It is designed for pharmaceutical scientists and quality assurance professionals, moving beyond basic monograph listings to explore the chemical causality of impurity formation.

Executive Summary & Molecular Architecture

Fosinopril Sodium is unique among Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike the carboxyl/sulfhydryl-based inhibitors (e.g., Enalapril, Captopril), Fosinopril contains a phosphinyl group. It is an ester prodrug hydrolyzed in vivo to the active diacid, Fosinoprilat .[1][2][3][4][5][6][7]

Key Structural Vulnerabilities:

-

Ester Linkage: The primary degradation pathway is hydrolysis of the acyloxyalkyl ester moiety.

-

Phosphinyl Group: Introduces unique oxidation and hydrolysis risks compared to standard ACE inhibitors.

-

Stereochemical Complexity: The molecule possesses four chiral centers (three on carbon, one on phosphorus).[8] This creates a theoretical landscape of 16 stereoisomers, making diastereomeric purity a critical quality attribute (CQA).

Classification of Impurities

The impurity profile is categorized into three mechanistic streams: Hydrolytic Degradation (Stability), Stereochemical Inconsistencies, and Synthetic Carryover.

Hydrolytic Degradation (Stability-Indicating)

The most significant impurity is the active metabolite itself, formed prematurely during storage.

-

Impurity A (EP/USP) - Fosinoprilat:

-

Mechanism: Hydrolysis of the ester side chain.[4] This reaction is catalyzed by moisture, heat, and extremes of pH (acidic or basic).

-

Chemical Logic: The ester bond connecting the propionic acid side chain is labile. Cleavage releases the free acid (Fosinoprilat) and an alcohol byproduct.

-

Impact: Reduces potency and alters bioavailability (since the prodrug is required for optimal absorption).

-

Stereochemical Impurities (Isomeric)

Fosinopril is the sodium salt of the trans-isomer.

-

Impurity B (Diastereomers):

-

Source: The synthesis involves the coupling of a phosphinyl acetic acid derivative with trans-4-cyclohexyl-L-proline.

-

Risk: Use of impure cis-4-cyclohexyl-L-proline starting material or epimerization during the coupling reaction can lead to diastereomeric impurities.

-

Phosphorus Chirality: The phosphorus atom itself is a chiral center. Control of the

configuration at the phosphorus is achieved during the crystallization of the intermediate, but "wrong-isomer" breakthrough is a theoretical impurity.

-

Process-Related Impurities (Synthetic)

-

Regioisomeric Side-Chain Impurity:

-

Origin: During the synthesis of the phosphinyl side chain (condensation of 4-phenyl-1-butene with hypophosphorous acid), addition can occur at the internal olefin carbon rather than the terminal carbon.[9]

-

Result: A branched regioisomer that is difficult to remove if carried downstream.

-

Visualizing the Impurity Pathways

The following diagram maps the degradation and synthetic risks associated with the Fosinopril structure.

Figure 1: Mechanistic map of Fosinopril Sodium impurities, distinguishing between hydrolytic degradation (Impurity A) and synthetic/stereochemical risks (Impurity B/Regioisomers).

Analytical Strategy: Validating the Profile

Detecting these impurities requires a specific HPLC approach due to the acidic nature of the degradation products and the lack of strong chromophores.

Method Development Logic

-

Column Selection (Stationary Phase):

-

Choice: C8 or C18 (e.g., Waters XTerra, Phenomenex Luna).

-

Reasoning: Fosinopril is lipophilic (cyclohexyl/phenyl groups). A C18 column provides sufficient retention. However, the degradation products (diacids) are more polar. A column capable of handling 100% aqueous onset or specific polar-embedded phases prevents phase collapse.

-

-

Mobile Phase (The Critical Factor):

-

Buffer: Acidic buffering is mandatory (pH 2.5 - 3.0).

-

Why? Fosinoprilat is a diacid.[10][11] At neutral pH, it ionizes, leading to peak tailing and poor resolution. Acidic conditions (using Orthophosphoric acid or Ammonium Acetate/Acetic Acid) suppress ionization, keeping the impurities in their non-ionized form for sharper peaks.

-

Solvent: Acetonitrile or Methanol.[12] Gradient elution is required to separate the early eluting polar degradants (Fosinoprilat) from the late eluting lipophilic parent and dimers.

-

-

Detection:

-

UV Wavelength: 205 nm - 215 nm.

-

Reasoning: Fosinopril lacks extended conjugation. The phenyl ring provides weak absorption at 254 nm, but sensitivity to low-level impurities (0.05%) requires the higher energy detection at the lower UV range.

-

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for Fosinopril Sodium, emphasizing acidic mobile phase conditions to suppress ionization of diacid impurities.

Quantitative Data Summary

The following table summarizes the theoretical limits and relative retention times (RRT) typically observed in validated methods.

| Impurity Name | Common Designation | Origin | Theoretical RRT* | ICH Limit (Typ.) |

| Fosinoprilat | Impurity A (USP/EP) | Degradation (Hydrolysis) | ~0.4 - 0.6 | NMT 0.5% |

| Fosinopril Isomer | Impurity B | Synthesis (Epimer) | ~0.9 - 1.1 | NMT 0.2% |

| Regioisomer | Process Impurity | Synthesis (Side Chain) | ~1.2 | NMT 0.15% |

| Fosinopril Sodium | API | Parent | 1.00 | N/A |

*Note: RRT (Relative Retention Time) varies by specific method conditions but Fosinoprilat consistently elutes early due to high polarity.

References

-

European Pharmacopoeia (Ph.[] Eur.) . Fosinopril Sodium Monograph. (Provides official impurity limits and reference standards for Impurities A, B, etc.).

-

United States Pharmacopeia (USP) . Fosinopril Sodium Monograph: Organic Impurities Procedures. (Details the official HPLC methods and system suitability requirements).

-

Narayanam, M., et al. (2014).[14] "Characterization of stress degradation products of fosinopril by using LC-MS/TOF." Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic study on hydrolysis and oxidative pathways).

-

Anderson, N. G., et al. (1997). "Generation and Fate of Regioisomeric Side-Chain Impurities in the Preparation of Fosinopril Sodium." Organic Process Research & Development. (Definitive source on the synthetic regioisomer impurity).

-

Actavis Group .[1] Fosinopril Sodium Scientific Discussion. (Regulatory overview of impurity controls in generic development).

Sources

- 1. docetp.mpa.se [docetp.mpa.se]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. veeprho.com [veeprho.com]

- 11. apps.medicines.org.au [apps.medicines.org.au]

- 12. researchgate.net [researchgate.net]

- 14. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Mechanism of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, a notable impurity and intermediate in the synthesis and degradation of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. This document is intended for researchers, scientists, and professionals in drug development and quality control. It elucidates the chemical pathways, supported by established principles of organic chemistry and findings from stability studies of Fosinopril. A detailed experimental protocol for the validation of the proposed mechanism is also presented, alongside visual representations to facilitate a deeper understanding of the molecular transformations.

Introduction: Fosinopril and the Significance of its Impurities

Fosinopril is an ester prodrug that is converted in the body to its active metabolite, fosinoprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] It is widely prescribed for the management of hypertension and heart failure.[2] The chemical structure of Fosinopril features a phosphinic acid core, an ester group, and an amide linkage connecting the core to a 4-cyclohexyl-L-proline moiety.[3]

The purity of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. Impurities can arise during synthesis, purification, and storage, or as a result of degradation. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid has been identified as an intermediate and a potential degradation product of Fosinopril.[4] Understanding its formation is paramount for developing robust manufacturing processes, stable formulations, and accurate analytical methods for quality control.

Proposed Mechanism of Formation: Hydrolysis of the Amide Bond

The formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid from Fosinopril is most plausibly attributed to the hydrolysis of the amide bond that links the phosphinylacetyl group to the nitrogen atom of the proline ring. This reaction represents a cleavage of the molecule, resulting in two fragments: 4-cyclohexyl-L-proline and the titular Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid.

Amide bonds, while generally stable, are susceptible to hydrolysis under certain conditions, particularly in the presence of acid or base, and can also be enzyme-mediated.[5] Stress degradation studies on Fosinopril have demonstrated its susceptibility to degradation under hydrolytic conditions (acidic, basic, and neutral).[6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid and a protonated amine.

The degradation of Fosinopril has been observed to be more significant in acidic media compared to alkaline conditions, suggesting that acid-catalyzed hydrolysis is a key pathway for its degradation.[7]

Base-Catalyzed Hydrolysis

In a basic environment, a hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield a carboxylate and an amine.

Enzymatic Hydrolysis

While less relevant to the formation of this impurity during manufacturing or storage unless microbial contamination is present, it is worth noting that certain enzymes, such as proteases, can catalyze the hydrolysis of amide bonds.[8]

The proposed hydrolytic pathway is visually represented in the following diagram:

Caption: Proposed hydrolytic cleavage of Fosinopril.

Experimental Protocol for Mechanism Validation

To validate the proposed hydrolytic mechanism, a forced degradation study can be conducted. This involves subjecting Fosinopril to various stress conditions and analyzing the resulting degradation products.

Materials and Reagents

-

Fosinopril Sodium reference standard

-

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

High-purity water

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Phosphoric acid, for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

-

A suitable reversed-phase HPLC column (e.g., C18)

Forced Degradation Procedure

-

Preparation of Stock Solution: Prepare a stock solution of Fosinopril Sodium in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the Fosinopril stock solution, add 1 mL of 1 N HCl.

-

Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the Fosinopril stock solution, add 1 mL of 1 N NaOH.

-

Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 1 N HCl.

-

-

Neutral Hydrolysis:

-

To 1 mL of the Fosinopril stock solution, add 1 mL of high-purity water.

-

Follow the same heating and sampling procedure as for acidic hydrolysis. No neutralization is required.

-

Analytical Method

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid for pH control). A typical starting gradient could be 30% acetonitrile, increasing to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the prepared samples from the forced degradation study into the HPLC system.

-

Also, inject the reference standards for Fosinopril and Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid to determine their retention times.

-

Monitor the chromatograms for the appearance of a peak corresponding to the retention time of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard in the stressed samples.

-

The identity of the peak can be further confirmed using a mass spectrometer to match the molecular weight.

-

Expected Results

The chromatograms of the samples subjected to acidic and basic hydrolysis are expected to show a decrease in the peak area of Fosinopril over time, with a corresponding increase in the peak area of a new impurity. This new peak should have a retention time and mass spectrum that matches the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid reference standard, thus confirming the hydrolytic degradation pathway.

| Stress Condition | Expected Fosinopril Degradation | Expected Formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

| Acidic (1N HCl, 60°C) | Significant | Significant |

| Basic (1N NaOH, 60°C) | Moderate to Significant | Moderate to Significant |

| Neutral (Water, 60°C) | Minor to Moderate | Minor to Moderate |

Visualization of the Experimental Workflow

Caption: Workflow for forced degradation study of Fosinopril.

Conclusion

The formation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a critical aspect to consider in the development and lifecycle management of Fosinopril-containing drug products. The evidence strongly supports a mechanism involving the hydrolysis of the amide bond connecting the proline moiety to the phosphinylacetyl core of the Fosinopril molecule. This reaction can be catalyzed by acidic, basic, or neutral conditions. By understanding this mechanism, drug developers can implement strategies to minimize the formation of this impurity during synthesis and storage, and analytical scientists can develop robust methods for its detection and quantification, thereby ensuring the quality, safety, and efficacy of Fosinopril.

References

-

Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. PubMed. [Link]

-

Synthesis of Fosinopril and Bortezomib Analogs for Biological Investigation Into Their Anti-Babesial Activity & Synthesis of Novel Pyrroloiminoquinone Alkaloid Analogues for the Development of Potent Anti-Parasitic Compounds. eScholarship.org. [Link]

-

High-performance liquid chromatography of the drug fosenopril. PubMed. [Link]

-

Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. PubMed. [Link]

-

HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. [Link]

- Process for the synthesis of fosinopril and intermediates thereof.

-

Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. [Link]

-

Angiotensin-Converting Enzyme Inhibitors (ACEI). StatPearls - NCBI Bookshelf. [Link]

- A process for manufacture of fosinopril sodium.

-

A PROCESS FOR MANUFACTURE OF FOSINOPRIL SODIUM. European Patent Office. [Link]

-

ACE Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. gsrs. [Link]

-

Evaluation of forced degradation studies. ResearchGate. [Link]

-

ACE inhibitor. Wikipedia. [Link]

-

Fosinopril Related Compound B. Axios Research. [Link]

-

Angiotensin-Converting Enzyme Inhibitors: A New Mechanism of Action. PMC. [Link]

-

ACE inhibitors and angiotensin receptor blockers. Deranged Physiology. [Link]

-

Hydrolysis of substrates containing proline and its derivatives by... ResearchGate. [Link]

-

Fosinopril Action Pathway. SMPDB. [Link]

-

Fosinopril-impurities. Pharmaffiliates. [Link]

-

Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. [Link]

-

High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation. ResearchGate. [Link]

-

Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Veeprho. [Link]

-

Fosinopril Impurities and Related Compound. Veeprho. [Link]

-

PRODUCT MONOGRAPH pms-FOSINOPRIL. PHARMASCIENCE. [Link]

-

The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers. [Link]

-

SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica. [Link]

-

Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. IJNRD.org. [Link]

-

21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Product Name : Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. Pharmaffiliates. [Link]

-

Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scientific Research Publishing. [Link]

-

Proline-promoted dehydroxylation of α-ketols. Chemical Science. [Link]

-

Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry. [Link]

-

Post-proline cleaving enzymes also show specificity to reduced cysteine. bioRxiv. [Link]

Sources

- 1. SMPDB [smpdb.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Strategy for the Quantitation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Abstract & Scope

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as the Target Impurity ).

While pharmacopeial monographs (USP/EP) focus heavily on Fosinoprilat (the active metabolite), the Target Impurity represents a critical degradation pathway involving the cleavage of the amide bond linking the phosphinyl-acetyl moiety to the proline ring, while retaining the propionate ester side chain. Due to the loss of the hydrophobic cyclohexyl-proline group, this molecule exhibits significantly higher polarity than the parent drug, necessitating a tailored chromatographic strategy to ensure adequate retention and resolution from the solvent front and other hydrolytic degradants.

Molecule Characterization & Challenge

Understanding the physicochemical differential between the parent drug and the impurity is the foundation of this protocol.

| Feature | Fosinopril Sodium (Parent) | Target Impurity (Des-Proline) | Chromatographic Impact |

| Structure | Phosphinyl-acetyl-L-proline ester | Phosphinyl-acetic acid ester | Loss of Hydrophobicity: The Target lacks the lipophilic cyclohexyl ring. |

| Functional Groups | Secondary Amine, Carboxylic Acid, Phosphinate, Ester | Free Carboxylic Acid , Phosphinate, Ester | Acidity: The Target has an accessible acetic acid moiety, lowering pKa. |

| Polarity (LogP) | High (Hydrophobic) | Low to Moderate (Polar) | Retention: Target will elute significantly earlier than Fosinopril. |

| UV Chromophore | Phenyl ring (Weak) | Phenyl ring (Weak) | Detection: Requires low UV (210-215 nm) for sensitivity. |

Degradation Pathway Mapping

The following diagram illustrates the specific hydrolytic pathway generating the Target Impurity.

Figure 1: Hydrolytic degradation pathways of Fosinopril. The red node indicates the specific Target Impurity for this protocol.

Method Development Strategy

Stationary Phase Selection

The Target Impurity contains a phosphinyl group and a carboxylic acid. These groups are prone to interacting with residual silanols on silica-based columns, leading to peak tailing.

-

Recommendation: Use a Type B (High Purity) C18 column with extensive end-capping.

-

Alternative: If dewetting occurs due to high aqueous content (required to retain the polar impurity), use a Polar-Embedded C18 or AQ-C18 phase.

Mobile Phase & pH Control

The separation is driven by pH. The Target Impurity is acidic.[1]

-

Neutral pH: The acid deprotonates (COO⁻), becoming highly polar and eluting in the void volume.

-

Acidic pH (2.0 - 3.0): The acid is protonated (COOH), increasing hydrophobicity and retention on the C18 phase.

-

Buffer Choice: Phosphoric acid/Phosphate buffer is preferred over Formic/TFA for UV detection at 210 nm due to lower background noise (higher transparency).

Gradient Architecture

An isocratic method is unsuitable because Fosinopril (very hydrophobic) and the Target Impurity (polar) have vastly different retention factors (

Figure 2: Logical flow for optimizing the gradient profile.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

-

Column: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.2) | Suppresses acid ionization; improves peak shape for phosphinyls. |

| Mobile Phase B | 100% Acetonitrile | Strong eluent for hydrophobic parent; sharper peaks than Methanol. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reduces backpressure.[2] |

| Injection Vol | 10 - 20 µL | Depending on sensitivity requirements. |

| Detection | UV at 215 nm | Maximize signal for the phosphinyl-phenyl backbone. |

Gradient Program

Note: The "Des-Proline" target elutes early. The initial hold is critical.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Load: High aqueous to retain polar Target. |

| 5.0 | 95 | 5 | Isocratic Hold: Ensure separation from void/Fosinoprilat. |

| 20.0 | 40 | 60 | Ramp: Elute Fosinopril (Parent). |

| 25.0 | 10 | 90 | Wash: Clean column of highly lipophilic dimers. |

| 25.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | End |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

-

Warning: Do not use 100% organic as diluent. The "solvent effect" will cause the early-eluting Target Impurity to split or broaden significantly.

-

-

Stock Solution: Dissolve Fosinopril Sodium and Target Impurity Standard in Acetonitrile first (if solubility is limited), then dilute to volume with buffer.

Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

System Suitability

-

Resolution (

): > 2.0 between Target Impurity and Fosinoprilat (if present) or the nearest peak. -

Tailing Factor (

): < 1.5 for the Target Impurity (Phosphinyl groups often tail; < 1.5 indicates good pH control). -

Precision: RSD < 2.0% for 5 replicate injections of the standard.

Linearity & Range

-

Range: LOQ to 150% of the specification limit (usually 0.15% - 0.5% level).

-

Regression:

.

Specificity (Forced Degradation)

Perform acid hydrolysis (0.1 N HCl, 60°C, 2 hours) on Fosinopril Sodium.

-

Observation: The peak for Fosinopril should decrease, and peaks for Target Impurity (Amide cleavage) and Fosinoprilat (Ester cleavage) should rise.

-

Verification: Use a Diode Array Detector (DAD) to confirm peak purity (no co-elution).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Target Impurity elutes in Void | Phase collapse or insufficient retention. | Use a column compatible with 100% aqueous (e.g., Atlantis T3) or lower the pH to 2.0. |

| Peak Tailing | Silanol interaction with Phosphinyl group. | Add 5-10 mM Triethylamine (TEA) to Mobile Phase A (adjust pH to 2.5 after addition). |

| Baseline Drift at 215 nm | Phosphate/ACN refractive index mismatch. | Ensure high-quality HPLC grade phosphoric acid; consider subtracting a blank run. |

References

-

United States Pharmacopeia (USP). Fosinopril Sodium Monograph. USP-NF.[3][4] (Provides the baseline for Related Compound A and Fosinoprilat structures).

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidance for validating the impurity method).

-

Narayanam, M., et al. (2014). "Characterization of stress degradation products of fosinopril by using LC-MS/TOF."[5] Journal of Pharmaceutical and Biomedical Analysis. (Details the fragmentation pathways including the amide cleavage).

-

PubChem. Fosinopril Related Compound A (Chemical Structure & Properties). (Used for polarity and pKa estimation).

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. tlcstandards.com [tlcstandards.com]

- 4. Fosinopril Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isolation and Characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid Impurity

Introduction: The Criticality of Impurity Profiling in Fosinopril Sodium

Fosinopril sodium, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] Upon oral administration, it undergoes in vivo hydrolysis to its active metabolite, fosinoprilat, which exerts the therapeutic effect.[2] The manufacturing process and storage of Fosinopril sodium can lead to the formation of various impurities. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, stringent control and characterization of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3]

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identification, and qualification of impurities in new drug substances and products, respectively.[3] This necessitates the isolation of impurities to obtain pure reference standards for analytical method development, validation, and toxicological studies.

This application note provides a detailed protocol for the isolation of a specific Fosinopril impurity, Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, using preparative high-performance liquid chromatography (HPLC). Furthermore, it outlines the subsequent characterization of the isolated impurity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure.

Understanding the Target Impurity: Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a potential process-related impurity or degradation product of Fosinopril. Its structure is characterized by the absence of the 4-cyclohexyl-L-proline moiety from the parent drug molecule.

Physicochemical Properties of the Target Impurity:

| Property | Value | Source |

| Molecular Formula | C19H29O6P | [4] |

| Molecular Weight | 384.4 g/mol | [4] |

Strategic Approach to Isolation: From Analytical Method Development to Preparative Scale-Up

A systematic approach is crucial for the successful isolation of the target impurity. The process begins with the development of a robust analytical HPLC method that provides adequate resolution between Fosinopril and its impurities. This analytical method is then systematically scaled up to a preparative scale to handle larger sample loads and facilitate the collection of the impurity fraction.

Analytical Method Development: The Foundation for Successful Isolation

Based on existing literature for the analysis of Fosinopril and its impurities, a reversed-phase HPLC method is a suitable starting point. The following analytical conditions have been shown to be effective in separating Fosinopril from its related substances:

Table 1: Recommended Analytical HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method should be validated for its ability to separate the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity from Fosinopril and other known impurities. The retention time of the target impurity should be confirmed by spiking the sample with a commercially available reference standard of the impurity, if available.

Preparative HPLC: Protocol for the Isolation of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

The developed analytical method serves as the foundation for the preparative isolation. The key to a successful scale-up is to maintain the resolution achieved at the analytical scale while increasing the sample load.

Scale-Up Calculations

The following formulas are used to calculate the parameters for the preparative method based on the analytical method:

-

Preparative Flow Rate (F_prep): F_prep = F_anal * (d_prep^2 / d_anal^2) Where:

-

F_anal = Analytical flow rate

-

d_prep = Internal diameter of the preparative column

-

d_anal = Internal diameter of the analytical column

-

-

Preparative Injection Volume (V_prep): V_prep = V_anal * (d_prep^2 / d_anal^2) Where:

-

V_anal = Analytical injection volume

-

-

Gradient Time Adjustment: The gradient time should be kept proportional to the column volume to maintain similar separation.

Step-by-Step Preparative HPLC Protocol

-

Sample Preparation:

-

Dissolve a known quantity of Fosinopril sodium bulk drug containing the target impurity in the mobile phase at the initial gradient composition. The concentration should be as high as possible without causing precipitation.

-

-

Preparative HPLC System and Conditions:

Table 2: Preparative HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Scaled from the analytical method |

| Flow Rate | Calculated based on the scale-up formula |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | Calculated based on the scale-up formula |

-

Fraction Collection:

-

Set up the fraction collector to collect the eluent based on the retention time of the target impurity, as determined in the analytical run. It is advisable to collect narrow fractions across the peak to ensure the highest purity in the central fractions.

-

-

Post-Preparative Processing:

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions that meet the desired purity level (e.g., >98%).

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent degradation.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated impurity as a solid powder.

-

Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of the Fosinopril impurity.

Characterization of the Isolated Impurity: Confirming the Structure

Once isolated, the purity and identity of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity must be rigorously confirmed using orthogonal analytical techniques.

Purity Assessment by Analytical HPLC

-

Inject a solution of the isolated impurity into the validated analytical HPLC system.

-

The chromatogram should show a single major peak at the expected retention time.

-

Calculate the purity of the isolated material based on the peak area percentage.

Structural Elucidation by Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode is recommended.

-

Procedure:

-

Infuse a dilute solution of the isolated impurity directly into the mass spectrometer or analyze it via LC-MS.

-

Acquire the full scan mass spectrum.

-

-

Expected Results:

-

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 385.4.

-

Further fragmentation (MS/MS) can be performed to obtain structural information that is consistent with the proposed structure of the impurity.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments should be conducted.

-

Procedure:

-

Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results:

-

1H NMR: The spectrum should show signals corresponding to the protons of the acetic acid moiety, the phosphinate group, and the 4-phenylbutyl chain. The characteristic signals for the 4-cyclohexyl-L-proline moiety will be absent.

-

13C NMR: The spectrum should display the expected number of carbon signals for the proposed structure.

-

2D NMR: COSY and HSQC spectra will help in assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.

-

Data Summary

Table 3: Summary of Analytical Data for Characterization

| Analytical Technique | Expected Result | Purpose |

| Analytical HPLC | Single major peak with >98% purity | Purity assessment |

| LC-MS (ESI+) | [M+H]+ ion at m/z 385.4 | Confirmation of molecular weight |

| 1H NMR | Absence of signals for 4-cyclohexyl-L-proline | Structural confirmation |

| 13C NMR | Correct number of carbon signals | Structural confirmation |

| 2D NMR (COSY, HSQC) | Correlation signals confirming atomic connectivity | Detailed structural elucidation |

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach for the successful isolation and characterization of the Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid impurity. By employing a scalable preparative HPLC method and orthogonal analytical techniques for structural elucidation, researchers and drug development professionals can obtain a well-characterized reference standard for this impurity. This is essential for the development of robust analytical methods for quality control and for ensuring the safety and efficacy of Fosinopril sodium drug products, in line with global regulatory expectations.

References

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006.

-

PubChem. Fosinopril. National Center for Biotechnology Information. [Link]

- Kirschbaum, J., Noroski, J., Cosey, A., Mayo, D., & Adamovics, J. (1990). High-performance liquid chromatography of the drug fosenopril.

- Jančić, B., Ivanović, D., Medenica, M., & Malenović, A. (2003). Fosinopril-sodium and its degradation product analysis in Monopril tablets. Acta Chimica Slovenica, 50(2), 327-333.

- Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135-143.

-

Pharmaffiliates. Fosinopril-impurities. [Link]

-

GL Sciences. How to Use Preparative HPLC - Part 2 Scaling up from Analytical HPLC. [Link]

- Agilent Technologies.

- Waters Corporation.

- Shimadzu.

- Neopharm Labs.

- Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020.

- Fosinopril Medis tablet ENG PAR. 2007.

-

IUPHAR/BPS Guide to PHARMACOLOGY. fosinopril. [Link]

-

PubChem. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. Fosinopril impurity K EP Reference Standard.

- Veeprho.

- ResearchGate. HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. 2017.

-

Drugs.com. Fosinopril. [Link]

-

PubChem. Fosinopril | C30H46NO7P | CID 9601226. [Link]

-

GSRS. DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. [Link]

-

PubChem. Fosinopril. [Link]

Sources

Authored by: Senior Application Scientist, Pharmaceutical Characterization Division

An Application Note for the Complete NMR-Based Structural Characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Abstract

The rigorous identification and characterization of impurities are fundamental to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, can present various related substances that must be structurally elucidated.[1][2] This application note provides a comprehensive, in-depth protocol for the definitive structural characterization of a key Fosinopril intermediate, Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Imperative of Impurity Profiling

Fosinopril is an ester prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[3][4][5] The manufacturing process and subsequent storage can lead to the formation of related compounds. Regulatory bodies mandate the identification and quantification of any impurity present above a specified threshold, making structural elucidation a critical step in the drug development and quality control pipeline.[6][7]

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Molecular Formula: C₁₉H₂₉O₆P) is an important intermediate related to Fosinopril.[8][9][10] Its structure lacks the proline ring of the parent molecule, which significantly alters its chemical properties. NMR spectroscopy stands as the premier analytical technique for the unambiguous structural determination of such small molecules, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[11][12][13] This non-destructive technique allows for a complete molecular map to be drawn, confirming identity and purity.[12][13]

This document outlines a systematic approach, combining ¹H and ¹³C NMR with advanced 2D experiments like COSY, HSQC, and HMBC, to achieve a complete and confident structural assignment of this Fosinopril-related compound.

Principle and Rationale of the NMR Approach

The complete structural elucidation of an unknown or target compound requires a multi-faceted approach where different NMR experiments provide complementary pieces of a puzzle.

-

1D NMR (¹H and ¹³C): Provides the initial census of hydrogen and carbon atoms in the molecule. ¹H NMR reveals the number of distinct proton environments and their multiplicity (splitting patterns), while ¹³C NMR shows the number of unique carbon environments.[14]

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH or ³JHH).[15][16] This is the primary tool for mapping out contiguous proton networks or "spin systems" within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][17] It is the most reliable way to assign carbons that bear protons (CH, CH₂, CH₃).

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[16][18] It is the key to connecting the individual spin systems identified by COSY, by showing correlations across quaternary carbons, carbonyls, and other heteroatoms.

By systematically applying these techniques, one can piece together the molecular fragments and confirm the overall structure of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid.

Materials and Equipment

| Component | Specifications |

| Analyte | Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid |

| NMR Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) - often included in the deuterated solvent |

| NMR Tubes | High-precision 5 mm NMR tubes (e.g., Wilmad-LabGlass rated for 500 MHz or higher)[19] |

| NMR Spectrometer | 400 MHz or higher field strength spectrometer equipped with a broadband probe |

-

Scientist's Note on Solvent Choice: CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[19] However, if the analyte has acidic protons (like the carboxylic acid and phosphinic acid protons in this case), they may exchange or give very broad signals. DMSO-d₆ is an excellent alternative as it can slow down the exchange of labile protons, allowing them to be observed as sharper signals.

Experimental Workflow and Protocols

The overall workflow for the NMR characterization is a logical progression from sample preparation to data acquisition and final structural elucidation.

Figure 1: Comprehensive workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

-

Weigh approximately 5-10 mg of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid directly into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[21][22]

-

Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube. The filling height should be approximately 4-5 cm.[19][23]

-

Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

-

Trustworthiness Check: Before acquiring data on the sample, run a standard sample (e.g., a certified reference material in the same solvent) to verify the instrument's performance, including resolution and signal-to-noise, as part of a system suitability test (SST).[24]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

Rationale: These parameters provide a good balance between resolution and sensitivity for a standard ¹H spectrum. The relaxation delay ensures the quantitative integrity of the signals is reasonably maintained.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more.

-

Rationale: ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, necessitating a significantly higher number of scans to achieve adequate signal-to-noise.[14]

-

-

2D COSY Acquisition:

-

Pulse Program: Standard DQF-COSY (cosygpmfqf).

-

Number of Scans: 2-4 per increment.

-

Increments (F1): 256-512.

-

Rationale: DQF-COSY provides cleaner spectra with reduced diagonal peak artifacts compared to a standard COSY, which aids in the identification of weak cross-peaks.[16]

-

-

2D HSQC Acquisition:

-

Pulse Program: Phase-sensitive gradient-edited (hsqcedetgpsisp2.3).

-

¹J(CH) Coupling Constant: Set to 145 Hz.

-

Number of Scans: 2-8 per increment.

-

Increments (F1): 256.

-

Rationale: A ¹J(CH) of 145 Hz is a good average value for one-bond couplings in organic molecules, ensuring efficient signal transfer for both sp² and sp³ hybridized carbons.

-

-

2D HMBC Acquisition:

-

Pulse Program: Gradient-selected (hmbcgplpndqf).

-

nJ(CH) Coupling Constant: Set to 8 Hz.

-

Number of Scans: 8-32 per increment.

-

Increments (F1): 256-512.

-

Rationale: An optimization to 8 Hz is ideal for detecting the most common 2- and 3-bond C-H correlations. A longer relaxation delay (e.g., 2s) is used to allow for full magnetization recovery, which is important for detecting correlations to quaternary carbons.

-

Data Processing and Structural Interpretation

Step 1: Data Processing

Process all acquired spectra using appropriate software (e.g., TopSpin, Mnova). This involves:

-

Fourier Transformation: Converting the time-domain signal (FID) to a frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually correcting the phase and ensuring a flat baseline for accurate integration and peak picking.

-

Referencing: Calibrating the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. The ¹³C spectrum is referenced indirectly.

Step 2: Predicted Structure and Assignments

The structure of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is shown below with a proposed numbering scheme for assignment.

(Image of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid structure with atom numbering would be placed here)

Based on this structure, we can predict the expected NMR signals and their correlations.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key HMBC Correlations

| Atom # | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from this Proton |

|---|---|---|---|

| 1 | ~0.9 (t) | ~13 | C2, C3 |

| 2 | ~1.6 (m) | ~35 | C1, C3, C4 |

| 3 | ~1.7 (m) | ~28 | C2, C4, C5 |

| 4 | ~2.6 (t) | ~30 | C2, C3, C5 |

| 5-10 (Aromatic) | ~7.2-7.3 (m) | ~128-130 | Aromatic carbons |

| 11 | ~2.2 (m) | ~35 | C12, C13 |

| 12 (P-CH₂) | ~1.9 (m) | ~30 (d, JPC) | P, C11, C13 |

| 13 (C=O) | - | ~172 | - |

| 14 (O-CH) | ~4.8 (m) | ~75 | C13, C15, P |

| 15 (CH) | ~2.0 (m) | ~32 | C14, C16, C17 |

| 16, 17 (CH₃) | ~0.9 (d) | ~18 | C14, C15 |

| 18 (C=O) | - | ~175 | - |

| 19 (O-CH₂) | ~1.1 (t) | ~10 | C18, C20 |

| 20 (CH₃) | ~2.3 (q) | ~27 | C18, C19 |

| 21 (COOH) | ~10-12 (br s) | ~178 | C12, C13 |

Note: These are predicted values. Actual shifts may vary based on solvent and concentration. 'd' indicates a doublet due to phosphorus coupling.

Step 3: A Walkthrough of the Interpretation Logic

-

Identify Spin Systems with COSY:

-

Trace the correlations for the 4-phenylbutyl chain: The triplet at ~2.6 ppm (H4) will correlate to the multiplet at ~1.7 ppm (H3), which correlates to H2, and so on.

-

Trace the propionyloxy group: The quartet at ~2.3 ppm (H20) will show a correlation to the triplet at ~1.1 ppm (H19).

-

Trace the isobutyl group: The doublet methyls (H16, H17) will correlate to the methine proton (H15).

-

-

Assign Protonated Carbons with HSQC:

-

Overlay the HSQC spectrum on the ¹³C spectrum. Each cross-peak definitively links a proton signal from Step 1 to its directly attached carbon. For example, the aromatic protons (~7.2-7.3 ppm) will correlate to the aromatic carbons (~128-130 ppm).

-

-

Connect the Fragments with HMBC:

-

This is the final and most critical step. Look for key long-range correlations to piece the molecule together.

-

Connecting the Phenylbutyl group to Phosphorus: The protons of the P-CH₂ group (H12) should show a correlation to the aromatic carbon C5.

-

Connecting the Acetic Acid Moiety: The protons of the P-CH₂ group (H12) will show a crucial correlation to the carbonyl carbon of the acetic acid (C13).

-

Connecting the Ester Group: The methine proton H14 will show correlations to the ester carbonyl C18 and to the phosphorus atom (via ³JHP coupling). Protons H19 on the propionyl group will correlate to the same carbonyl C18. This confirms the entire (2-methyl-1-(propionyloxy)propoxy) group and its attachment to the phosphorus.

-

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and powerful methodology for the complete structural characterization of pharmaceutical impurities like Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid. By following the systematic workflow and protocols detailed in this application note, researchers can confidently elucidate molecular structures, a process that is integral to regulatory compliance, drug safety, and overall quality assurance in the pharmaceutical industry.[7][12][13]

References

-

Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

-

Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

-

University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Holzgrabe, U. (1999). NMR spectroscopy in pharmacy. PubMed. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Drugs.com. (2025, November 20). Fosinopril: Package Insert / Prescribing Information. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

University of Notre Dame. NMR Sample Preparation. [Link]

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

-

PDF.co. (2016, December 06). fosinopril - PRODUCT MONOGRAPH. [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Global Substance Registration System. DES(4-CYCLOHEXYL-L-PROLINE) FOSINOPRIL ACETIC ACID. [Link]

-

ResearchGate. Fosinopril: chemical structure. [Link]

-

European Network of Forensic Science Institutes. (2019, November 06). GUIDELINE FOR qNMR ANALYSIS. [Link]

-

National Center for Biotechnology Information. Fosinopril. [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

-

ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

-

Pharmaffiliates. Fosinopril-impurities. [Link]

-

Emery Pharma. (2025, June 02). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

-

Emery Pharma. (2018, April 02). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Characterization of Compounds Related to Lisinopril. [Link]

-

ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

-

CRO Splendid Lab Pvt. Ltd. rac-Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. [Link]

-

Pharmaffiliates. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid-d7. [Link]

-

PubMed. (2001). Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor. [Link]

-

Research and Reviews. Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. [Link]

-

Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biotech-spain.com [biotech-spain.com]

- 7. biomedres.us [biomedres.us]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. scbt.com [scbt.com]

- 11. veeprho.com [veeprho.com]

- 12. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 13. emerypharma.com [emerypharma.com]

- 14. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. emerypharma.com [emerypharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 21. organomation.com [organomation.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 24. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]

[1][2][3][4]

Abstract & Scientific Rationale

Fosinopril Sodium is an ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class.[1][2][3] Unlike most ACE inhibitors containing a carboxyl or sulfhydryl moiety, Fosinopril contains a phosphinic acid group.[1] This unique chemistry presents specific chromatographic challenges, primarily regarding pH sensitivity and the separation of its active diacid metabolite, Fosinoprilat .[2]

The Challenge: Hydrolysis & Stereochemistry

Fosinopril possesses four chiral centers and an ester linkage susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester group to form Fosinoprilat (SQ 27,519).

-

Critical Separation: The method must resolve the parent drug (ester) from the metabolite (diacid).

-

pH Dependency: The phosphinic acid group (

~2-3) and the carboxylic acid on the proline ring require strict pH control. A low pH (< 3.0) is essential to suppress ionization, increasing hydrophobicity and retention on C18 stationary phases.

Chemical Context & Degradation Pathway[1][2][6][7]

Understanding the analyte's behavior is the first step in method design.

Structural Transformation

-

Parent: Fosinopril Sodium (More Hydrophobic, elutes later in RP-HPLC).

-

Impurity: Fosinoprilat (Hydrophilic Diacid, elutes earlier).

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway that the HPLC method must monitor.

Experimental Protocol: Gradient Elution Method

This protocol is designed to meet or exceed the resolution requirements typically found in USP/EP monographs. It utilizes a "Phosphate-Acetonitrile" system, which provides the sharpest peak shape for phenyl-containing moieties.

A. Chromatographic Conditions[1][4][6][7][9][10][11][12][13]

| Parameter | Specification | Rationale |

| Column | L1 (C18), 4.6 × 250 mm, 5 µm | High carbon load required for retention of the polar metabolite (Fosinoprilat). |

| Temperature | 40°C ± 1°C | Elevated temperature improves mass transfer and reduces backpressure. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 215 nm or 220 nm | 215 nm targets the amide/carbonyl bonds for maximum sensitivity. |

| Injection Vol | 20 - 50 µL | Higher volume may be needed for trace impurity analysis (0.1% level). |

| Run Time | ~45 Minutes | Sufficient time to elute late-eluting dimers or oxidative degradants. |

B. Mobile Phase Preparation[1][9][11][12]

Self-Validating Step: The pH of Mobile Phase A is the single most critical variable. If the pH drifts above 3.0, peak tailing will increase significantly due to the ionization of the phosphinic acid moiety.

-

Mobile Phase A (Aqueous Acid):

-

Dissolve 1.0 g of Monobasic Potassium Phosphate (

) in 1000 mL of HPLC-grade water. -

Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (

). -

Why? This buffer capacity locks the ionization state.

-

-

Mobile Phase B (Organic Modifier):

-

100% Acetonitrile (HPLC Grade).

-

Why? Acetonitrile has a lower UV cutoff than Methanol, providing a quieter baseline at 215 nm.

-

C. Gradient Program

This linear gradient profile is optimized to separate the early eluting Fosinoprilat from the main Fosinopril peak, while subsequently washing the column of highly retained impurities.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibration: High water content retains polar Fosinoprilat. |

| 5.0 | 90 | 10 | Isocratic Hold: Ensures separation of the injection void from early peaks. |

| 25.0 | 40 | 60 | Linear Ramp: Elutes the main Fosinopril peak (approx. 15-20 min). |

| 35.0 | 20 | 80 | Wash: Elutes hydrophobic dimers/impurities. |

| 36.0 | 90 | 10 | Return: Rapid return to initial conditions. |

| 45.0 | 90 | 10 | Re-equilibration: Critical for reproducibility. |

Analytical Workflow & System Suitability

To ensure data integrity, the following workflow must be adhered to. The diagram below details the logic flow from preparation to data acceptance.

System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, the system must pass these checks using a standard solution containing both Fosinopril and Fosinoprilat:

-

Resolution (

): > 2.0 between Fosinoprilat (Impurity) and Fosinopril (Main Peak). -

Tailing Factor (

): NMT (Not More Than) 1.5 for the Fosinopril peak. High tailing indicates silanol interactions; lower the pH if this fails. -

Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting & Field Insights

Issue 1: Baseline Drift at 215 nm

-

Cause: Absorption of phosphate buffer or impurities in the organic solvent.

-

Solution: Ensure the Reference Wavelength on the DAD (Diode Array Detector) is OFF or set effectively (e.g., 360 nm). Use HPLC-grade Phosphoric Acid.

Issue 2: Co-elution of Stereoisomers

-

Cause: Gradient slope is too steep.

-

Solution: Decrease the gradient slope between 10 and 25 minutes. Change the B% ramp from 10%->60% to 10%->50%.

Issue 3: Variable Retention Times

-

Cause: Temperature fluctuation or insufficient column re-equilibration.

-

Solution: Ensure the column oven is stable at 40°C. Extend the post-run re-equilibration time from 10 to 15 minutes.

References

-

United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities Procedures.[4] USP-NF. (Standard authoritative source for the phosphate-acetonitrile gradient approach).

-

European Directorate for the Quality of Medicines (EDQM).Fosinopril Sodium - European Pharmacopoeia (Ph. Eur.) Reference Standards. (Defines the impurity profile including Impurity A, B, C, D).

-

[5]

-

-

Abdel Kawy, M., et al. (2010). Comparative Study Of Isocratic And Gradient Elution Chromatography In Stability Indicating Assay Of An Antihypertensive Drug Combination. Journal of American Science, 6(12).[6] (Provides comparison data on gradient efficiency for Fosinopril).

-

Narayanam, M., & Singh, S. (2014).[7] Characterization of stress degradation products of fosinopril by using LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis.[7][8] (Detailed degradation pathway analysis).

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. db.cbg-meb.nl [db.cbg-meb.nl]

- 4. Fosinopril Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. Fosinopril European Pharmacopoeia (EP) Reference Standard 88889-14-9 [sigmaaldrich.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in Drug Substances

Abstract

This application note details a high-precision HPLC-UV/LC-MS methodology for the quantification of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as Impurity-I ). This compound, chemically identified as [phosphinyl]acetic acid , represents a critical process intermediate and a potential hydrolytic degradant of Fosinopril Sodium. Control of this impurity is essential for meeting ICH Q3A(R2) requirements. This guide provides a self-validating protocol, mechanistic insights into its formation, and a robust quantification strategy.

Introduction & Chemical Basis[1][2]

The Analyte in Context

Fosinopril Sodium is an angiotensin-converting enzyme (ACE) inhibitor containing a phosphinic acid ester moiety.[1][2][3] The molecular architecture of Fosinopril is constructed by coupling a phosphinyl-acetyl side chain to (4S)-4-cyclohexyl-L-proline .[2]

Impurity-I is the "left-half" of the Fosinopril molecule. Its presence in the drug substance arises from two primary pathways:

-

Incomplete Synthesis: Unreacted intermediate remaining from the coupling reaction.

-

Amide Hydrolysis: Cleavage of the amide bond connecting the side chain to the proline ring under stress conditions (acidic/basic hydrolysis).

Physicochemical Properties

-

Molecular Formula: C₁₉H₂₉O₆P[7]

-

Molecular Weight: 384.40 g/mol [5]

-

Acidity: The molecule contains a free carboxylic acid (acetic acid moiety), making it acidic (pKa ~ 3.5 - 4.5).

-

Chromatographic Behavior: Due to the phenylbutyl group, it retains well on Reverse Phase (RP) columns but requires acidic pH to suppress ionization of the carboxylic acid for peak symmetry.

Structural Pathway

The following diagram illustrates the structural relationship and formation pathway of Impurity-I relative to Fosinopril.

Figure 1: Formation pathways of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Impurity-I).

Method Development Strategy

Column Selection: The "Phenyl" Advantage

While C18 columns are standard, the Phenyl-Hexyl stationary phase is superior for Fosinopril-related compounds. The π-π interactions between the phenyl ring of the stationary phase and the phenylbutyl chain of Impurity-I provide orthogonal selectivity compared to pure hydrophobicity, enhancing resolution from the API.

Mobile Phase Design

-

Buffer: 0.1% Phosphoric Acid or 10-20 mM Ammonium Formate (pH 3.0).

-

Rationale: Low pH is non-negotiable. It keeps the acetic acid moiety protonated (

), preventing peak tailing caused by secondary interactions with silanols.

-

-

Organic Modifier: Acetonitrile (ACN). ACN provides sharper peaks for phenyl-containing compounds compared to Methanol.

Experimental Protocol

Equipment & Reagents[9]

-

LC System: UHPLC or HPLC with Binary Gradient Pump.

-

Detector: PDA (Photodiode Array) or UV Variable Wavelength.

-

Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Reagents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting |

| Column Temp | 40°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 215 nm (primary), 254 nm (secondary ID) |

| Run Time | 35 Minutes |

Mobile Phase A: 0.1% Orthophosphoric Acid in Water. Mobile Phase B: 100% Acetonitrile.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 70 | 30 | Equilibration |

| 20.0 | 30 | 70 | Elution of Impurity-I & API |

| 25.0 | 10 | 90 | Wash |

| 25.1 | 70 | 30 | Re-equilibration |

| 35.0 | 70 | 30 | End |

Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

-

Standard Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of Impurity-I Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Test Solution (1.0 mg/mL): Accurately weigh 50 mg of Fosinopril Sodium drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

System Suitability Solution: Mix Standard Stock and Test Solution to obtain a solution containing 1.0 mg/mL API spiked with 0.1% Impurity-I.

Analytical Workflow & Logic

The following workflow ensures data integrity and prevents false positives from carryover or blank interference.

Figure 2: Step-by-step analytical workflow for impurity quantification.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" during routine use, adhere to these acceptance criteria:

-

Specificity:

-

Inject Impurity-I marker and Fosinopril API separately.

-

Requirement: No interference at the retention time of Impurity-I from the blank or API main peak. Impurity-I typically elutes before Fosinopril due to the loss of the hydrophobic proline ring.

-

-

Linearity (Range):

-

Prepare standards from LOQ (approx 0.05%) to 150% of the specification limit (typically 0.15% or 0.5%).

-

Requirement:

.

-

-

Limit of Quantitation (LOQ):

-

Determine S/N ratio of 10:1.

-

Typical LOQ for this method is ~0.03% w/w relative to the API.

-

-

Robustness (pH Criticality):

-

The separation is sensitive to pH. A shift from pH 3.0 to 3.5 can cause the acidic Impurity-I peak to broaden or shift retention significantly. Strict pH control of Mobile Phase A is mandatory.

-

Calculation

Calculate the percentage of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid in the portion of Fosinopril Sodium taken:

Where:

- = Peak area of Impurity-I in the Test Solution.

- = Average peak area of Impurity-I in the Standard Solution.

- = Concentration of Standard (mg/mL).[8][9]

- = Concentration of Test Solution (mg/mL).

- = Purity of the Reference Standard (decimal, e.g., 0.995).

Troubleshooting & Expert Insights

-

Peak Tailing: If Impurity-I tails (

), the mobile phase pH is likely too high. Lower pH to 2.5 using Phosphoric Acid to ensure the carboxylic acid is fully protonated. -

Ghost Peaks: Fosinopril is an ester.[1][3] Do not use unbuffered water or basic diluents, as the API will degrade during the run, creating "ghost" peaks of Fosinoprilat (the diacid) which may co-elute with Impurity-I. Always use the acidified diluent.

-

Retention Shift: The "Des-Proline" impurity is significantly more polar than the parent. If it elutes in the void volume, reduce the initial % Organic in the gradient (e.g., start at 20% B instead of 30%).

References

-

United States Pharmacopeia (USP). Fosinopril Sodium Monograph: Organic Impurities.[9] USP-NF 2023.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9601226 (Fosinopril).

-

LGC Standards. Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (Impurity Reference Material).

-

ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.

-

Sigma-Aldrich. Fosinopril Impurity I (CAS 123599-82-6).

Sources

- 1. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Methyl propoxy acetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. scbt.com [scbt.com]

- 8. uspbpep.com [uspbpep.com]

- 9. Fosinopril Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

FTIR spectral analysis of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Application Note: FTIR Spectral Profiling of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Abstract

This application note details the Fourier Transform Infrared (FTIR) characterization of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (hereafter referred to as the "Des-Proline Intermediate"). This compound represents a critical hydrolytic degradant of the antihypertensive drug Fosinopril Sodium. Unlike the active metabolite Fosinoprilat, this impurity results from the specific cleavage of the amide bond linking the phosphinyl moiety to the proline ring, while retaining the propionate ester side chain. This guide provides a robust protocol for differentiating this intermediate from the parent API and other related substances using Attenuated Total Reflectance (ATR) FTIR, focusing on the diagnostic shifts in the carbonyl (C=O) and phosphoryl (P=O) spectral regions.

Introduction & Chemical Context

Fosinopril Sodium is a phosphinic acid ester prodrug.[1][2] Its stability profile is complex due to the presence of two susceptible hydrolysis sites: the propionate ester and the amide linkage.

-

Parent Molecule (Fosinopril): Contains a tertiary amide (connecting the phosphinyl-acetyl group to the proline) and an ester side chain.[1]

-

Target Impurity (Des-Proline Intermediate): Formed by the hydrolysis of the amide bond.[1]

-

Significance: The presence of this impurity indicates specific instability in the amide linkage, often driven by pH extremes or enzymatic activity during formulation stability testing.[1] Distinguishing it from Fosinoprilat (which has lost the propionate ester) is critical for accurate degradation pathway elucidation.

Degradation Pathway Visualization

Figure 1: Simplified degradation pathway of Fosinopril highlighting the formation of the Des-Proline Intermediate.[1]

Experimental Protocol

Objective: To obtain a high-resolution FTIR spectrum of the Des-Proline Intermediate and validate its identity against Fosinopril Sodium.

Prerequisites:

-

Sample: Reference standard of Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid (approx. 5 mg).[1]

-